3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one
Overview
Description
3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group at the 3-position, an ethyl group at the 6-position, and a methoxy group at the 7-position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, ethyl acetoacetate, and 4-methoxyphenol.
Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding α,β-unsaturated ester.
Cyclization: The α,β-unsaturated ester undergoes cyclization with 4-methoxyphenol in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chromen-4-one core structure.
Substitution: The final step involves the substitution of the bromophenyl group at the 3-position of the chromen-4-one core structure using a suitable brominating agent, such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups at the 4-position.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: It has been investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit various enzymes involved in inflammatory and oxidative stress pathways, leading to its anti-inflammatory and antioxidant effects.
Induce Apoptosis: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Modulate Signaling Pathways: It can modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are involved in cell proliferation, survival, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole core instead of a chromen-4-one core.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound contains a bromophenyl group and a pyrazoline core, differing from the chromen-4-one structure.
Uniqueness
3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group, ethyl group, and methoxy group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-ethyl-7-methoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3/c1-3-11-8-14-17(9-16(11)21-2)22-10-15(18(14)20)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKANEMGKQYTWGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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